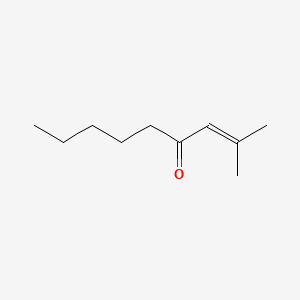

2-Methylnon-2-en-4-one

Description

Structure

3D Structure

Properties

CAS No. |

2903-23-3 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-methylnon-2-en-4-one |

InChI |

InChI=1S/C10H18O/c1-4-5-6-7-10(11)8-9(2)3/h8H,4-7H2,1-3H3 |

InChI Key |

LVVHLEIGMGTYJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C=C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 2-Methylnon-2-en-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylnon-2-en-4-one, a specific α,β-unsaturated ketone. While detailed experimental protocols for its synthesis and specific biological activity data are not extensively available in the public domain, this document consolidates the known chemical and physical properties of the compound. Furthermore, it presents a generalized experimental framework for the synthesis of α,β-unsaturated ketones via aldol condensation and standard analytical techniques for their characterization, which can be adapted for this compound. The guide also explores the broader context of the biological significance of α,β-unsaturated ketones in drug discovery and the bioactivity of flavor and fragrance compounds, a class to which this compound belongs.

Chemical Identification and Properties

This compound is an organic compound classified as an α,β-unsaturated ketone.

CAS Number: 2903-23-3[1]

Synonyms

The following are known synonyms for this compound:

-

2-METHYL-2-NONEN-4-ONE[1]

-

2-Nonen-4-one, 2-methyl-[1]

-

EINECS 220-800-5[1]

-

SCHEMBL454224[1]

-

DTXSID70183273[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are primarily sourced from computational chemistry databases and require experimental verification for definitive values.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | PubChem |

| Molecular Weight | 154.25 g/mol | PubChem[1] |

| Appearance | Not available | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

| Kovats Retention Index | 1215 (Semi-standard non-polar) | PubChem[1] |

Experimental Protocols

General Synthesis Protocol: Aldol Condensation

The synthesis of α,β-unsaturated ketones can be achieved through a base- or acid-catalyzed aldol condensation reaction between a ketone and an aldehyde, followed by dehydration. For the synthesis of this compound, a plausible route would involve the reaction of a pentanal derivative with acetone or a related ketone.

Reaction Scheme:

References

The Enigmatic Presence of 2-Methylnon-2-en-4-one in the Plant Kingdom: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnon-2-en-4-one is an α,β-unsaturated ketone that has been identified as a volatile organic compound (VOC) in a variety of plant species. While its precise biological role and biosynthetic origins in plants remain largely uncharacterized, its presence suggests potential involvement in plant defense, signaling, or as a metabolic byproduct. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, collating available data, outlining relevant experimental protocols, and postulating potential biosynthetic and signaling pathways.

Natural Occurrence of this compound in Plants

This compound has been reported in the volatile profiles of several plant species across different families. While its presence is documented, quantitative data on its concentration is notably scarce in the currently available scientific literature. The following table summarizes the plant species in which this compound has been identified.

| Plant Species | Family | Common Name | Plant Part(s) | Reference(s) |

| Helianthus annuus | Asteraceae | Sunflower | Not Specified | [1] |

| Ageratina havanensis | Asteraceae | Shrubby Boneset | Not Specified | |

| Prunus armeniaca | Rosaceae | Wild Apricot | Not Specified | |

| Melittis melissophyllum | Lamiaceae | Bastard Balm | Not Specified | |

| Phoenix dactylifera | Arecaceae | Date Palm | Not Specified | |

| Psidium guajava | Myrtaceae | Guava | Leaf | |

| Oenanthe pimpinelloides | Apiaceae | Corky-fruited Water-dropwort | Not Specified | |

| Potomorphe umbellata | Piperaceae | Pariparoba | Not Specified |

Note: The absence of quantitative data in the literature prevents the inclusion of concentration ranges in this table.

Biosynthetic Pathway: A Postulated Route

The precise biosynthetic pathway of this compound in plants has not been elucidated. However, based on the known biosynthesis of other plant-derived ketones and unsaturated fatty acids, a plausible pathway can be proposed originating from the oxylipin pathway. This pathway involves the enzymatic oxidation of polyunsaturated fatty acids.

A hypothetical pathway could involve the following key steps:

-

Lipoxygenase (LOX) Action: A lipoxygenase enzyme acts on a C10 fatty acid precursor, introducing a hydroperoxy group.

-

Hydroperoxide Lyase (HPL) or Allene Oxide Synthase (AOS) Activity: The resulting hydroperoxide is then cleaved by a hydroperoxide lyase or converted by an allene oxide synthase to an unstable intermediate.

-

Rearrangement and Modification: Subsequent enzymatic or spontaneous reactions, potentially including isomerization and reduction, could lead to the formation of the α,β-unsaturated ketone structure of this compound.

Figure 1: A postulated biosynthetic pathway for this compound in plants.

Potential Signaling Pathways

The role of this compound in plant signaling is currently unknown. However, as a volatile organic compound, it has the potential to be involved in various signaling cascades, both within the plant (intra-plant signaling) and between plants (inter-plant communication). Unsaturated ketones are known to be reactive molecules and could potentially interact with cellular components to trigger downstream responses.

Possible signaling roles could include:

-

Defense Signaling: The compound may act as a defense signal, being released upon herbivory or pathogen attack to induce defense responses in other parts of the plant or in neighboring plants.

-

Allelopathy: It could be involved in allelopathic interactions, affecting the growth and development of nearby competing plants.

-

Insect Attraction/Repulsion: Like many other plant volatiles, it might function as a pheromone or allomone, attracting pollinators or repelling herbivores.

Further research is required to investigate these potential signaling functions.

Figure 2: Potential ecological signaling roles of this compound.

Experimental Protocols

The identification and quantification of this compound from plant matrices typically involve the extraction of volatile compounds followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Extraction of Volatile Compounds

A common method for extracting volatile compounds from plant tissue is headspace solid-phase microextraction (HS-SPME).

Materials:

-

Fresh or frozen plant material

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or water bath

-

Internal standard (e.g., a known concentration of a non-native C10 ketone)

Procedure:

-

Weigh a precise amount of finely ground plant material (typically 1-5 g) into a headspace vial.

-

If using an internal standard, add a known volume to the vial.

-

Seal the vial tightly with the screw cap.

-

Place the vial in a heater-stirrer or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature.

-

Retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent).

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 5°C/min.

-

Final hold: 240°C for 5 minutes.

-

-

Injection Mode: Splitless

Typical MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

Quantification:

Quantification can be achieved by creating a calibration curve using authentic standards of this compound. The peak area of the compound in the sample is compared to the calibration curve, and the concentration is normalized to the initial weight of the plant material. The use of an internal standard can correct for variations in extraction efficiency and injection volume.

Figure 3: General experimental workflow for the analysis of this compound.

Conclusion and Future Directions

The natural occurrence of this compound in a range of plant species is established, yet our understanding of its quantitative presence, biosynthesis, and biological function remains in its infancy. The lack of quantitative data is a significant knowledge gap that hinders a thorough assessment of its importance in plant biology.

Future research should focus on:

-

Quantitative Surveys: Systematic screening and quantification of this compound across a wider range of plant species and in different plant tissues and developmental stages.

-

Biosynthetic Pathway Elucidation: Using isotopic labeling studies and genetic approaches (e.g., identifying and characterizing the enzymes involved) to confirm the biosynthetic pathway.

-

Functional Genomics: Investigating the role of this compound in plant-environment interactions through functional studies, such as gene silencing or overexpression of key biosynthetic genes.

-

Signaling Pathway Analysis: Exploring the potential signaling roles by exposing plants to exogenous this compound and monitoring downstream physiological and transcriptomic responses.

A deeper understanding of this compound in plants could reveal novel biochemical pathways and signaling mechanisms, potentially leading to new applications in agriculture, pest management, and even drug development.

References

Physical properties of 2-Methylnon-2-en-4-one (boiling point, solubility)

This technical guide provides an in-depth overview of the known physical properties of 2-Methylnon-2-en-4-one, specifically its boiling point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes available quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow for its synthesis and characterization.

Core Physical Properties

This compound is an α,β-unsaturated ketone. Its physical characteristics are crucial for its handling, application, and inclusion in various chemical and biological systems.

Data Presentation

The following table summarizes the key physical properties of this compound.

| Property | Value | Conditions |

| Boiling Point | 221.4 °C | at 760 mmHg |

| Water Solubility | 103.6 mg/L (estimated) | at 25 °C |

Experimental Protocols

While specific experimental documentation for the above-listed values for this compound is not publicly available, this section details standardized methodologies for determining the boiling point and solubility of similar organic compounds, particularly ketones.

Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube is placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in the Thiele tube containing the heating fluid.

-

The Thiele tube is gently heated, causing the temperature of the fluid to rise.

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Aqueous Solubility

The solubility of an organic compound in water can be determined both qualitatively and quantitatively.

Qualitative Determination:

-

To a test tube containing a small, measured amount of this compound (e.g., 50 mg), add a measured volume of water (e.g., 1 mL) in portions.

-

After each addition, the mixture is vigorously agitated.

-

The compound is considered soluble if it completely dissolves. If not, it is classified as insoluble or sparingly soluble.

Quantitative Determination (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand, and the undissolved solute is separated from the saturated solution by filtration or centrifugation.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Logical Workflow: Synthesis and Characterization

Given that this compound is an α,β-unsaturated ketone, a common synthetic route is the Aldol Condensation. The following diagram illustrates a logical workflow from synthesis to the characterization of its physical properties.

Caption: Logical workflow for the synthesis and characterization of this compound.

Review of literature on alpha,beta-unsaturated ketones

An In-depth Technical Guide on α,β-Unsaturated Ketones

Abstract

α,β-Unsaturated ketones are a class of organic compounds characterized by a ketone functional group conjugated to a carbon-carbon double bond. This structural motif imparts unique reactivity, making them valuable intermediates in organic synthesis and privileged structures in medicinal chemistry. Their electrophilic nature, particularly at the β-carbon, allows them to act as Michael acceptors, reacting with biological nucleophiles such as cysteine residues in proteins. This reactivity underlies the biological activities of many natural and synthetic α,β-unsaturated ketones, which include anti-inflammatory, antioxidant, and anticancer effects. This guide provides a comprehensive review of the synthesis, reactivity, and biological significance of α,β-unsaturated ketones, with a focus on their role in modulating key cellular signaling pathways. Detailed experimental protocols and data are presented to serve as a resource for researchers in chemistry and drug development.

Introduction to α,β-Unsaturated Ketones

α,β-Unsaturated ketones, also known as enones, are defined by the structure R-CO-CR'=CR''R'''. This arrangement of a carbonyl group conjugated with an alkene leads to a delocalized π-electron system, which governs the chemical and physical properties of these molecules. The presence of this conjugated system makes them susceptible to both 1,2-addition at the carbonyl carbon and 1,4-conjugate (Michael) addition at the β-carbon.[1] Many natural products, such as chalcones, curcuminoids, and withanolides, feature the α,β-unsaturated ketone core and exhibit a wide range of biological activities.[2] In drug development, this moiety is often employed as a "warhead" in targeted covalent inhibitors to form a stable bond with a specific nucleophilic residue, most commonly cysteine, in a target protein.[3]

Synthesis of α,β-Unsaturated Ketones

Several synthetic strategies have been developed to access α,β-unsaturated ketones, with the choice of method often depending on the desired substitution pattern and substrate availability.

-

Aldol Condensation: The most common method is the base- or acid-catalyzed aldol condensation between a ketone and an aldehyde. The Claisen-Schmidt condensation, involving an aromatic aldehyde and a ketone, is widely used for the synthesis of chalcones and their analogues.[4][5]

-

Wittig Reaction: The Wittig reaction provides another route, reacting a stabilized phosphorus ylide with an aldehyde.[6] This method can be particularly useful when the aldol condensation is not effective.

-

Oxidation of Allylic Alcohols: The oxidation of the corresponding allylic alcohol can yield the desired enone, provided a selective oxidant is used that does not affect the double bond.

-

Other Methods: Other notable methods include carbonylation reactions and tandem hydration/condensation of alkynes with aldehydes.[7][8]

Table 1: Comparison of Synthetic Methods for α,β-Unsaturated Ketones

| Method | Description | Advantages | Disadvantages | Typical Reagents |

| Claisen-Schmidt Condensation | Base-catalyzed reaction of an aromatic aldehyde with a ketone.[4][9] | Simple, high-yielding, readily available starting materials.[10] | Can have side reactions; not all combinations are reactive.[9] | NaOH or KOH in Ethanol/Water.[4][9] |

| Wittig Reaction | Reaction of a stabilized phosphorus ylide with an aldehyde.[6] | Good control over double bond geometry (often E-selective). | Stoichiometric phosphine oxide byproduct. | Stabilized ylide, aldehyde, often in water or organic solvent.[6] |

| Oxidation of Allylic Alcohols | Selective oxidation of an allylic alcohol to the corresponding enone. | Useful for complex molecules where the alcohol is accessible. | Requires selective oxidant to avoid over-oxidation or double bond cleavage. | MnO₂, PCC, Swern oxidation reagents. |

| Solvent-Free Grinding | A green chemistry approach to the aldol condensation.[5][10] | Minimizes waste, high atom economy, often rapid.[10] | May not be suitable for all substrates. | Solid NaOH, mortar and pestle.[10] |

Reactivity of α,β-Unsaturated Ketones

The conjugated system in α,β-unsaturated ketones creates two electrophilic centers: the carbonyl carbon (C-2) and the β-vinylic carbon (C-4). This dual reactivity allows them to undergo two main types of nucleophilic addition.[1]

-

1,2-Addition (Direct Addition): Hard, non-stabilized nucleophiles, such as organolithium and Grignard reagents, tend to attack the more polarized carbonyl carbon in a 1,2-addition fashion. This reaction is typically irreversible and kinetically controlled.

-

1,4-Addition (Conjugate or Michael Addition): Softer, more stable nucleophiles, such as enolates, amines, and thiols, preferentially attack the β-carbon.[1] This reaction is often reversible and thermodynamically controlled. The resulting intermediate is an enolate, which is then protonated to give the saturated ketone. Organocuprate reagents are well-known for selectively performing 1,4-addition.[1]

The electrophilicity of the α,β-unsaturated carbonyl moiety is crucial for its biological activity, as it allows for covalent modification of cellular nucleophiles.[11]

Table 2: Reactivity Profile of α,β-Unsaturated Ketones with Various Reagents

| Reagent Type | Primary Reaction | Product | Notes |

| Organocuprates (R₂CuLi) | 1,4-Conjugate Addition | Saturated ketone with R group at β-position. | Highly selective for 1,4-addition.[1] |

| Organolithium (RLi) / Grignard (RMgX) | 1,2-Direct Addition | Allylic alcohol. | Favored with "hard" nucleophiles.[1] |

| Thiols (R-SH) | 1,4-Conjugate Addition | Thioether adduct. | Biologically relevant reaction with cysteine residues.[12] |

| Enolates | 1,4-Conjugate Addition (Michael Addition) | 1,5-Dicarbonyl compound. | A key C-C bond-forming reaction.[1] |

| Hydride Reagents (e.g., NaBH₄) | 1,2- or 1,4-Reduction | Allylic alcohol or saturated ketone. | Product depends on reagent and conditions (e.g., CeCl₃ promotes 1,2-reduction). |

| Diels-Alder Reactants (Dienes) | [4+2] Cycloaddition | Substituted cyclohexene derivative. | The enone acts as the dienophile. |

Biological Activities and Significance in Drug Development

The α,β-unsaturated carbonyl moiety is a key pharmacophore responsible for the biological activities of many compounds.[13] Its ability to act as a Michael acceptor allows it to form covalent bonds with nucleophilic residues on proteins, leading to modulation of their function.[14]

-

Covalent Inhibition: This group is a widely used "warhead" for designing targeted covalent inhibitors.[3] By reacting with a cysteine residue in or near the active site of an enzyme, these inhibitors can achieve potent and prolonged target occupancy.[3][15] Several FDA-approved drugs, including afatinib, ibrutinib, and dimethyl fumarate, contain an α,β-unsaturated carbonyl system.[16]

-

Modulation of Signaling Pathways: Many α,β-unsaturated ketones are electrophilic enough to react with sensor proteins that regulate cellular stress responses. A primary example is the Keap1 protein, which contains reactive cysteine residues. Modification of Keap1 by electrophiles leads to the activation of the Nrf2 antioxidant response pathway.[17] They can also inhibit pro-inflammatory pathways like NF-κB.[18]

Table 3: Bioactive α,β-Unsaturated Ketones and Their Molecular Targets

| Compound Class | Example | Primary Molecular Target(s) | Associated Biological Activity |

| Chalcones | Xanthohumol | Keap1, IKK, various kinases | Antioxidant, Anti-inflammatory, Anticancer[18] |

| Curcuminoids | Curcumin | Keap1, NF-κB, COX-2, STAT3 | Anti-inflammatory, Antioxidant, Chemopreventive[19] |

| Sesquiterpene Lactones | Parthenolide | IKK, STAT3 | Anti-inflammatory, Anticancer |

| Quinone Methides | Celastrol | Hsp90, IKK | Anti-inflammatory, Anti-obesity |

| Synthetic Drugs | Dimethyl Fumarate | Keap1, p90 Ribosomal S6 Kinase[16] | Treatment of Multiple Sclerosis[16] |

Key Signaling Pathways Modulated by α,β-Unsaturated Ketones

The electrophilic nature of enones allows them to directly interact with and modulate critical signaling pathways involved in inflammation, oxidative stress, and cell survival.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a primary sensor of oxidative and electrophilic stress.[20] Under basal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor, Keap1, which targets it for ubiquitination and proteasomal degradation.[17] Electrophiles, including many α,β-unsaturated ketones, can covalently modify highly reactive cysteine sensors on Keap1.[17] This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.[21] As a result, newly synthesized Nrf2 is stabilized, translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[17][19]

Caption: Keap1-Nrf2 pathway activation by α,β-unsaturated ketones.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[22] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli activate the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and degradation.[23] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[22] Many α,β-unsaturated ketones can inhibit NF-κB signaling by directly targeting and covalently modifying critical cysteine residues on components of the pathway, such as the IKKβ subunit, thereby preventing IκBα phosphorylation and subsequent NF-κB activation.[18]

Caption: Inhibition of the NF-κB pathway by α,β-unsaturated ketones.

Experimental Protocols

General Protocol for Claisen-Schmidt Condensation (Synthesis of Chalcone)

This protocol describes a standard lab procedure for synthesizing a chalcone from a substituted benzaldehyde and acetophenone.[4][9]

-

Reagent Preparation: In a 25-mL Erlenmeyer flask, dissolve 0.01 mol of the selected benzaldehyde and 0.01 mol of the acetophenone in 10 mL of 95% ethanol. Equip the flask with a magnetic stir bar.[9]

-

Reaction Initiation: While stirring, add 3.5 mL of 6M aqueous sodium hydroxide (NaOH) solution to the flask using a Pasteur pipette.[9] The reaction is often exothermic.

-

Reaction Monitoring: Stir the mixture at room temperature for 10-15 minutes. The chalcone product will often begin to precipitate as a solid.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system like 7:3 hexane/ethyl acetate.[9]

-

Product Isolation: After the reaction is complete (as determined by stirring time or TLC), cool the flask in an ice-water bath to complete crystallization. Add 2-3 mL of ice-cold water to the flask.[4]

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals sequentially with 5 mL of cold water and then 3-5 mL of ice-cold 95% ethanol to remove unreacted starting materials and base.[9]

-

Drying and Purification: Allow the product to air-dry completely. Determine the crude yield. If necessary, purify the crude product by recrystallization from 95% ethanol.[4][10]

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, TLC, IR, and NMR spectroscopy.[10]

Protocol for Evaluating Michael Acceptor Reactivity (Thiol Reactivity Assay)

This assay measures the rate at which an α,β-unsaturated ketone reacts with a model thiol, such as glutathione (GSH) or N-acetyl-L-cysteine, providing a quantitative measure of its electrophilicity.[24]

-

Solution Preparation: Prepare stock solutions of the test compound (e.g., 10 mM in DMSO) and a thiol (e.g., 10 mM glutathione in a suitable aqueous buffer, pH 7.4).

-

Reaction Setup: In a 96-well plate or cuvette, combine the buffer, the thiol solution (to a final concentration of e.g., 200-500 µM), and initiate the reaction by adding the test compound (to a final concentration of e.g., 50-100 µM).

-

Kinetic Measurement: Monitor the depletion of the thiol over time. This is commonly done by using a chromogenic reagent like Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at ~412 nm. Alternatively, the reaction can be monitored by HPLC or LC-MS to directly measure the formation of the adduct and the disappearance of the reactants.[24]

-

Data Analysis: The reaction is typically performed under pseudo-first-order conditions (thiol in excess). The observed rate constant (k_obs) is determined by fitting the decay of the thiol concentration over time to a first-order exponential decay curve. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the test compound.[24]

Caption: General experimental workflow for α,β-unsaturated ketones.

Protocol for Western Blot Analysis of Nrf2 Activation

This protocol is used to measure the accumulation of Nrf2 protein in the nucleus, a key indicator of pathway activation.[19][25]

-

Cell Culture and Treatment: Plate cells (e.g., HepG2 or SH-SY5Y) at an appropriate density.[26] Allow them to adhere overnight. Treat the cells with the α,β-unsaturated ketone of interest at various concentrations and for different time points (e.g., 3-8 hours).[19][26]

-

Cell Lysis and Nuclear Fractionation: After treatment, wash the cells with ice-cold PBS. Harvest the cells and perform nuclear/cytoplasmic fractionation using a commercial kit or a standard protocol involving hypotonic lysis buffer followed by centrifugation to separate the cytoplasmic fraction from the nuclear pellet.[19][25]

-

Protein Quantification: Lyse the nuclear pellet using a suitable nuclear extraction buffer. Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with a primary antibody specific for Nrf2 (e.g., from Cell Signaling Technology or Santa Cruz Biotechnology) overnight at 4°C.[25][27]

-

Secondary Antibody: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: To ensure equal loading of nuclear protein, re-probe the membrane with an antibody against a nuclear loading control protein, such as Lamin A/C or Histone H3.[19][26] Quantify the band intensities using densitometry software. An increase in the Nrf2/Lamin ratio compared to the vehicle control indicates Nrf2 nuclear accumulation.

References

- 1. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jetir.org [jetir.org]

- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. studylib.net [studylib.net]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beta'-hydroxy-alpha,beta-unsaturated ketones: a new pharmacophore for the design of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 20. Dietary Regulation of Keap1/Nrf2/ARE Pathway: Focus on Plant-Derived Compounds and Trace Minerals [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 24. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]

2-Methylnon-2-en-4-one molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 2-Methylnon-2-en-4-one, a compound of interest in various chemical research and development applications.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C10H18O | PubChem[1], LookChem[2] |

| Molecular Weight | 154.25 g/mol | PubChem[1] |

| Alternate Molecular Weight | 154.252 g/mol | LookChem[2] |

| Alternate Molecular Weight | 154.254 g/mol | Sigma-Aldrich |

| Alternate Molecular Weight | 154.25266000 g/mol | The Good Scents Company[3] |

| CAS Number | 2903-23-3 | PubChem[1], LookChem[2] |

| IUPAC Name | This compound | PubChem[1] |

Logical Relationship of Molecular Properties

The molecular formula dictates the molecular weight through the summation of the atomic weights of its constituent atoms. The relationship is direct and foundational to all stoichiometric calculations.

Calculation of Molecular Weight from Molecular Formula.

References

Unveiling 2-Methylnon-2-en-4-one: A Journey from Natural Discovery to Synthetic Availability

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's origins can provide crucial context for its potential applications. This technical guide delves into the discovery and history of 2-Methylnon-2-en-4-one, a naturally occurring ketone with emerging interest.

First identified as a constituent of the volatile oils of various plants, this compound has since been synthesized in the laboratory, paving the way for more in-depth study. This guide will detail its initial discovery in nature, a key early synthetic method, and the experimental protocols associated with its synthesis and characterization.

Natural Occurrence: A Compound with Diverse Botanical Roots

This compound has been identified as a natural product in a variety of plant species. Its presence has been reported in the essential oils of:

-

Sunflower (Helianthus annuus) : A globally cultivated plant, its diverse chemical profile includes this unsaturated ketone.

-

Havana Snakeroot (Ageratina havanensis) : A flowering shrub native to the Americas.

-

Guava (Psidium guajava) : The leaves of this tropical fruit tree are known to contain a complex mixture of volatile compounds, including this compound.

While the exact biological function of this compound in these plants is not fully elucidated, its presence across different botanical families suggests potential roles in plant defense or communication. The initial isolation and identification from these natural sources were pivotal in bringing this compound to the attention of the scientific community. However, the primary literature detailing the very first isolation and characterization of this compound from a natural source remains elusive in readily available databases, indicating it may be documented in older or less-digitized phytochemical studies.

A Key Synthetic Milestone

A significant development in the study of this compound was the establishment of a reliable synthetic route. A notable early method was reported in the year 2000 by G. Bou-Dargham, J. Bou-Dargham, and C. E. Seaforth in the journal Tetrahedron Letters. Their work provides a convenient synthesis of α,β-unsaturated methyl ketones from α,β-epoxy ketones. This development was crucial as it allowed for the production of this compound in quantities sufficient for further research, independent of its natural abundance.

Experimental Protocols

The following sections provide a detailed overview of the experimental procedures for the synthesis and characterization of this compound, based on the work of Bou-Dargham et al. and standard analytical techniques.

Synthesis of this compound from 2,3-epoxy-2-methylnonan-4-one

The synthesis involves the ring-opening of an α,β-epoxy ketone precursor.

Experimental Workflow:

Methodology:

-

To a solution of 2,3-epoxy-2-methylnonan-4-one in acetone, add sodium iodide and glacial acetic acid.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| CAS Number | 2903-23-3 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| Density | Not readily available |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃) | Characteristic signals for vinyl and alkyl protons. |

| ¹³C NMR (CDCl₃) | Resonances corresponding to carbonyl, olefinic, and aliphatic carbons. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 154. |

| Infrared (IR) | Strong absorption band for the C=O stretch of an α,β-unsaturated ketone. |

Logical Relationships in Synthesis

The synthesis of this compound from its epoxy ketone precursor can be visualized as a logical progression of chemical transformations.

This technical guide provides a foundational understanding of the discovery and history of this compound. While its initial discovery as a natural product laid the groundwork, the development of synthetic methods has been instrumental in enabling further research into its chemical properties and potential biological activities. Future investigations into its natural roles and applications in various scientific domains are anticipated.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Methylnon-2-en-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnon-2-en-4-one is an alpha,beta-unsaturated ketone that finds application in various chemical syntheses and is of interest in the pharmaceutical and fragrance industries. As with any compound intended for use in drug development or other high-purity applications, a robust and reliable analytical method for determining its purity is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it an ideal choice for assessing the purity of this compound.

This application note provides a detailed protocol for the determination of this compound purity using reverse-phase HPLC with UV detection. The described method is designed to be straightforward and effective for routine quality control and research purposes.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.

-

Solvents: HPLC grade acetonitrile and water.

-

Acid: Phosphoric acid or formic acid (for MS compatibility).

-

Standard: A well-characterized reference standard of this compound.

-

Sample: The this compound sample to be analyzed.

Chromatographic Conditions

A reverse-phase HPLC method is employed for this analysis.[1] The non-polar stationary phase of the C18 column retains the relatively non-polar this compound, while a polar mobile phase is used for elution.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | 60% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 220 nm |

| Run Time | 15 minutes |

Note: The UV detection wavelength is estimated based on the chromophore of an alpha,beta-unsaturated ketone. It is recommended to determine the optimal wavelength by running a UV scan of the main analyte peak.

Standard and Sample Preparation

-

Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

-

Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by the area percent method. This method assumes that all impurities have a similar response factor to the main component at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 2: Example Data for Purity Calculation

| Peak | Retention Time (min) | Peak Area (mAU*s) | Area % |

| Impurity 1 | 3.5 | 150 | 0.5 |

| This compound | 7.2 | 29700 | 99.0 |

| Impurity 2 | 8.1 | 150 | 0.5 |

| Total | 30000 | 100.0 |

Potential Impurities and Degradation Products

Alpha,beta-unsaturated ketones are susceptible to certain reactions that can lead to impurities. Understanding these potential byproducts is crucial for method development and peak identification.

-

Starting Materials: Incomplete reaction of starting materials during synthesis can lead to their presence in the final product.

-

Isomers: Positional or geometric isomers of this compound may be present.

-

Michael Addition Products: The double bond of alpha,beta-unsaturated ketones is susceptible to nucleophilic attack (Michael addition). Potential nucleophiles include water, alcohols, or other reactants from the synthesis.

-

Oxidation Products: The double bond and the ketone functionality can be susceptible to oxidation, leading to the formation of epoxides, diols, or cleavage products.

Diagrams

Caption: Experimental workflow for HPLC purity analysis.

Caption: Decision tree for troubleshooting common HPLC issues.

References

Application Notes and Protocols for 2-Methylnon-2-en-4-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a theoretical framework for the utilization of 2-Methylnon-2-en-4-one as a versatile starting material in various organic synthesis applications. Due to a lack of specific published data on this compound, the following protocols are based on the well-established reactivity of analogous α,β-unsaturated ketones. The proposed experimental conditions are illustrative and would require optimization in a laboratory setting.

Introduction to the Synthetic Utility of this compound

This compound is an α,β-unsaturated ketone, a class of compounds that are valuable intermediates in organic synthesis. The presence of both a nucleophilic (α-carbon of the enolate) and electrophilic (β-carbon and carbonyl carbon) center allows for a variety of carbon-carbon bond-forming reactions. Its structure, featuring a methyl group at the α-position and a pentyl group at the β-position, offers unique steric and electronic properties that can be exploited in the synthesis of complex molecules, including natural products and their analogues, heterocyclic compounds, and potentially as fragments in drug discovery programs.

Key Reactive Sites of this compound:

-

Michael Acceptor (β-carbon): Susceptible to conjugate addition by a wide range of nucleophiles.

-

Electrophilic Carbonyl Carbon: Can undergo nucleophilic attack, particularly by strong, hard nucleophiles.

-

Enolizable α-protons: Although substituted, the methyl group's protons can be removed under certain conditions to form an enolate, which can act as a nucleophile.

Physicochemical and Spectroscopic Data:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 2903-23-3 | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | 221.4 °C at 760 mmHg (predicted) | |

| Density | 0.837 g/cm³ (predicted) | |

| ¹³C NMR (Predicted) | δ (ppm): ~200 (C=O), ~155 (C-2), ~125 (C-3) | |

| ¹H NMR (Predicted) | δ (ppm): ~6.0-6.2 (vinyl H), ~2.5 (allyl CH₂), ~1.9 (vinyl CH₃) | |

| IR (Vapor Phase) | ν (cm⁻¹): ~1680 (C=O stretch), ~1620 (C=C stretch) | [1] |

Application in Michael Addition Reactions

The conjugate addition of nucleophiles to the β-carbon of this compound is a powerful method for introducing a variety of functional groups and building molecular complexity.

This protocol describes the addition of a soft carbon nucleophile, diethyl malonate, to this compound.

Reaction Scheme:

Experimental Protocol:

-

To a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol at 0 °C, add diethyl malonate (1.1 eq.) dropwise.

-

Stir the resulting solution for 15 minutes at room temperature to ensure complete formation of the enolate.

-

Add a solution of this compound (1.0 eq.) in anhydrous ethanol dropwise to the enolate solution.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Hypothetical Quantitative Data:

| Entry | Nucleophile | Base | Solvent | Time (h) | Yield (%) |

| 1 | Diethyl malonate | NaOEt | EtOH | 18 | 85 |

| 2 | Nitromethane | DBU | CH₂Cl₂ | 24 | 78 |

| 3 | Thiophenol | Et₃N | THF | 6 | 92 |

Logical Workflow for Michael Addition:

O O OH // // | C=C(CH3)-C-(CH2)4CH3 + PhCHO -> C=C(CH3)-C-CH-Ph / | (CH2)4CH3 (CH2)4CH3

Caption: Workflow for a theoretical directed aldol reaction.

Application in Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. This compound can theoretically act as the Michael acceptor in this sequence.

This protocol describes the reaction of cyclohexanone with this compound to form a fused bicyclic system.

Reaction Scheme: A two-step, one-pot reaction involving Michael addition followed by intramolecular aldol condensation.

Experimental Protocol:

-

In a round-bottom flask, dissolve cyclohexanone (1.2 eq.) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a base, for example, sodium ethoxide (0.1 eq.).

-

To this mixture, add this compound (1.0 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC for the formation of the Michael adduct and the subsequent cyclized product. This may take 24-48 hours.

-

After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the resulting annulated product by column chromatography.

Hypothetical Quantitative Data:

| Entry | Ketone | Base | Solvent | Time (h) | Yield (%) |

| 1 | Cyclohexanone | NaOEt | EtOH | 48 | 65 |

Signaling Pathway for Robinson Annulation:

Caption: Signaling pathway for a theoretical Robinson annulation.

Potential in Drug Development and Natural Product Synthesis

While no specific examples have been identified in the literature, the structural motif of this compound is present in various natural products, particularly in the jasmonate family of plant hormones, which are involved in plant defense and development. The α,β-unsaturated ketone moiety is a key feature for their biological activity. Synthetic analogues of jasmonates are of interest for their potential applications in agriculture and medicine.

The ability to functionalize this compound through the reactions described above could provide access to novel compounds for screening in drug discovery programs. The lipophilic nonyl chain combined with the reactive enone system makes it an interesting scaffold for library synthesis.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block in organic synthesis. The theoretical applications presented here, based on the known reactivity of α,β-unsaturated ketones, highlight its potential for constructing complex molecular architectures through Michael additions, aldol reactions, and Robinson annulations. Further experimental investigation is warranted to fully elucidate the synthetic utility of this compound and to develop optimized protocols for its application in the synthesis of novel chemical entities for research, drug development, and materials science.

References

Application Notes and Protocols for Investigating the Antifungal Properties of 2-Methylnon-2-en-4-one

Disclaimer: To date, specific studies detailing the antifungal properties of 2-Methylnon-2-en-4-one are not available in the public domain. The following application notes and protocols are based on established methodologies for evaluating the antifungal potential of related α,β-unsaturated ketones. These guidelines are intended to provide a research framework for investigating the bioactivity of this compound.

Introduction

This compound is a small molecule belonging to the class of α,β-unsaturated ketones. This class of compounds is of significant interest in drug discovery due to the presence of a reactive Michael acceptor moiety, which can covalently interact with biological nucleophiles such as cysteine residues in proteins. This reactivity is often associated with the biological activity of these compounds, including potential antifungal effects. Several studies have demonstrated that α,β-unsaturated ketones exhibit antifungal activity through various mechanisms, such as disruption of the fungal cell wall and membrane, inhibition of crucial enzymes, and induction of oxidative stress.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the antifungal properties of this compound. The protocols outlined below cover essential in vitro assays for determining antifungal efficacy and elucidating the potential mechanism of action.

Data Presentation

Quantitative data from antifungal susceptibility testing should be organized into clear and concise tables to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains

| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans ATCC 90028 | ||

| Candida glabrata ATCC 90030 | ||

| Candida parapsilosis ATCC 22019 | ||

| Aspergillus fumigatus ATCC 204305 | ||

| Cryptococcus neoformans ATCC 52817 | ||

| Trichophyton rubrum ATCC 28188 |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of fungal growth is inhibited, respectively.

Table 2: Minimum Fungicidal Concentration (MFC) of this compound

| Fungal Strain | MFC (µg/mL) |

| Candida albicans ATCC 90028 | |

| Candida glabrata ATCC 90030 | |

| Aspergillus fumigatus ATCC 204305 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

-

Preparation of Fungal Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast and 0.4-5 x 10⁴ CFU/mL for filamentous fungi. Dilute this suspension in RPMI-1640 medium to the final required inoculum concentration.

-

Assay Setup:

-

In a 96-well plate, add 100 µL of RPMI-1640 medium to all wells.

-

Add 100 µL of the this compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, determined visually or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

Procedure:

-

Following the MIC determination, take 10 µL aliquots from the wells that showed complete inhibition of growth.

-

Spot the aliquots onto appropriate agar plates (e.g., Sabouraud Dextrose Agar).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate.

Visualizations

Experimental Workflow

Caption: Workflow for Antifungal Susceptibility Testing.

Hypothetical Signaling Pathway for Antifungal Action

Based on the known mechanisms of α,β-unsaturated ketones, a plausible mechanism of action could involve the inhibition of key fungal enzymes through Michael addition.

Caption: Proposed Mechanism of Action via Enzyme Inhibition.

Application Notes and Protocols: Michael Addition Reactions Involving 2-Methylnon-2-en-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2] This reaction is widely employed in the synthesis of complex molecules, including active pharmaceutical ingredients, due to its versatility and the high yields often achieved under mild conditions.[1][3] 2-Methylnon-2-en-4-one, an α,β-unsaturated ketone, serves as a versatile Michael acceptor, enabling the introduction of a variety of functional groups at the β-position. The resulting adducts are valuable intermediates in the development of novel therapeutics and other fine chemicals.

These application notes provide an overview of Michael addition reactions involving this compound and offer detailed protocols for conducting these reactions with common classes of Michael donors. While specific experimental data for this compound is not extensively available in the public domain, the provided protocols are based on well-established procedures for structurally similar α,β-unsaturated ketones.[4][5]

Reaction Principle

The Michael addition reaction proceeds via the nucleophilic attack of a Michael donor on the β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor.[2][6] The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, rendering the β-carbon electrophilic. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a resonance-stabilized nucleophile (e.g., an enolate).[2]

General Reaction Scheme:

Caption: General scheme of a Michael addition reaction.

Applications in Drug Development

The products of Michael additions are often key intermediates in the synthesis of pharmaceuticals. The 1,5-dicarbonyl moiety or the newly introduced functional group can be further elaborated to construct complex molecular architectures found in biologically active compounds. For instance, the addition of nitrogen or sulfur nucleophiles can lead to the synthesis of various heterocyclic compounds with potential therapeutic applications.[3][7]

Experimental Protocols

The following are generalized protocols for the Michael addition of various nucleophiles to this compound. Researchers should optimize reaction conditions (e.g., solvent, temperature, catalyst loading) for their specific substrate and desired outcome.

Protocol 1: Michael Addition of a Malonate Ester

This protocol describes the addition of a soft carbon nucleophile, diethyl malonate, to this compound.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask, add diethyl malonate (1.2 equivalents) dropwise at 0 °C.

-

Stir the mixture for 15 minutes at 0 °C to generate the enolate.

-

Add this compound (1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding 1 M HCl until the solution is acidic.

-

Remove the ethanol using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow:

Caption: Workflow for the Michael addition of diethyl malonate.

Protocol 2: Aza-Michael Addition of an Amine

This protocol outlines the addition of a secondary amine, such as piperidine, to this compound.

Materials:

-

This compound

-

Piperidine

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile.

-

Add piperidine (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 4-8 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can often be used without further purification. If necessary, purify by column chromatography on silica gel or distillation.

Protocol 3: Thia-Michael Addition of a Thiol

This protocol describes the addition of a thiol, such as thiophenol, to this compound.

Materials:

-

This compound

-

Thiophenol

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 equivalent) and thiophenol (1.1 equivalents) in dichloromethane.

-

Add triethylamine (0.1 equivalents) as a catalyst.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Yields for Michael Additions to α,β-Unsaturated Ketones

| Michael Donor | Michael Acceptor | Catalyst/Solvent | Yield (%) | Reference |

| Dibenzyl malonate | 2-Cyclopentenone | Chiral diamine/MeOH | 98 | [4] |

| Diethyl malonate | Chalcone | (R,R)-DPEN/Salicylic acid | 99 | [5] |

| Thiophenol | 2-Cyclohexen-1-one | None/[bmim]PF₆/H₂O | 97 | N/A |

| Piperidine | Methyl vinyl ketone | None/Neat | >95 | N/A |

Table 2: Enantioselectivity in Asymmetric Michael Additions

| Michael Donor | Michael Acceptor | Catalyst | Enantiomeric Excess (ee, %) | Reference |

| Dibenzyl malonate | 2-Cyclopentenone | Chiral diamine | 94 | [4] |

| Diethyl malonate | Chalcone | (R,R)-DPEN/Salicylic acid | >99 | [5] |

Signaling Pathways and Logical Relationships

The stereochemical outcome of an asymmetric Michael addition is determined by the interaction between the chiral catalyst, the Michael donor, and the Michael acceptor in the transition state. The catalyst can activate both the nucleophile and the electrophile, creating a chiral environment that favors the formation of one enantiomer over the other.

Diagram of a Catalytic Cycle:

Caption: A simplified catalytic cycle for an asymmetric Michael addition.

Conclusion

The Michael addition reaction is a powerful tool for the functionalization of this compound and related α,β-unsaturated ketones. The protocols provided herein offer a starting point for researchers to explore these transformations. The versatility of the Michael addition, coupled with the potential for asymmetric catalysis, makes it an invaluable reaction in the synthesis of complex molecules for drug discovery and development. Further research into the specific applications of this compound as a Michael acceptor is warranted to fully exploit its synthetic potential.

References

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 5. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 2-Methylnon-2-en-4-one for Analytical Purposes

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnon-2-en-4-one is an α,β-unsaturated ketone that can be challenging to analyze directly due to its volatility and potential for thermal degradation. Derivatization is a crucial technique employed to enhance the analytical properties of such compounds, improving their thermal stability, chromatographic behavior, and detector response. This document provides detailed application notes and protocols for two widely used derivatization methods for this compound:

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: This method converts the ketone into a stable oxime derivative, which is highly amenable to GC separation and sensitive detection by MS, particularly in the negative chemical ionization (NCI) mode.[1] PFBHA reacts quantitatively with ketones to form oximes that are stable at elevated temperatures, and the resulting derivatives can be readily resolved by gas chromatography.[2][3]

-

2,4-Dinitrophenylhydrazine (DNPH) Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis: This classic method involves the reaction of the ketone with DNPH to form a 2,4-dinitrophenylhydrazone, a brightly colored derivative that can be easily detected by UV-Vis spectrophotometry.[4][5] This technique is robust and widely applicable for the quantification of carbonyl compounds.[4][5]

Quantitative Data Summary

The following tables summarize typical quantitative data for the derivatization of ketones and aldehydes using PFBHA and DNPH. While specific data for this compound is not extensively available in the literature, the data presented for structurally similar compounds, particularly other α,β-unsaturated carbonyls, provides a strong indication of the expected performance of these methods.

Table 1: Quantitative Data for PFBHA Derivatization followed by GC-MS Analysis

| Analyte (similar to this compound) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |

| Crotonaldehyde | 0.13 µg/m³ | - | >85% | [6] |

| Methyl Vinyl Ketone | - | - | 82-117% | |

| Various Carbonyls | 11-36 ng/L | 8-26 ng/L | 96.3-97.4% | [6] |

Table 2: Quantitative Data for DNPH Derivatization followed by HPLC-UV Analysis

| Analyte (similar to this compound) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Reference |

| Crotonaldehyde | - | - | >0.999 | [4] |

| General Ketones | 10-20 mg/L | - | 0.999 | [7] |

| Various Carbonyls | 33.9-104.5 ng/mL | 181.2-396.8 ng/mL | >0.999 | [4] |

| Muscone | 0.005 µg/mL | 0.04 µg/mL | 0.9999 | [8] |

Experimental Protocols

Protocol 1: PFBHA Derivatization for GC-MS Analysis

This protocol details the derivatization of this compound with PFBHA and subsequent analysis by GC-MS.

1. Principle

This compound reacts with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a condensation reaction to form the corresponding O-pentafluorobenzyl oxime. This derivative is more volatile and thermally stable than the parent ketone, and the pentafluorobenzyl group provides a strong response in electron capture detection (ECD) and negative chemical ionization mass spectrometry (NCI-MS). The reaction can produce two geometric isomers, the (E) and (Z) oximes, which may be separated chromatographically.

2. Materials and Reagents

-

This compound standard

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity

-

Reagent-grade water (e.g., Milli-Q)

-

Hexane or Dichloromethane (DCM), HPLC grade

-

Sodium sulfate, anhydrous

-

Hydrochloric acid (HCl), 1.0 M

-

Sodium hydroxide (NaOH), 1.0 M

-

Glass vials with PTFE-lined screw caps (2 mL and 10 mL)

-

Micropipettes and tips

-

Vortex mixer

-

Heating block or water bath

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

3. Experimental Workflow

Caption: Workflow for PFBHA derivatization and GC-MS analysis.

4. Step-by-Step Procedure

-

Preparation of PFBHA Reagent: Prepare a 15 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh daily.

-

Sample Preparation:

-

For liquid samples, accurately transfer 1 mL of the sample containing this compound into a 10 mL glass vial.

-

For solid samples, perform a suitable extraction to dissolve the analyte in an appropriate solvent. An aliquot of this extract is then used.

-

-

Derivatization Reaction:

-

To the sample vial, add 1 mL of the PFBHA reagent solution.

-

Adjust the pH of the solution to approximately 4 using 1.0 M HCl.

-

Cap the vial tightly and vortex for 30 seconds.

-

Place the vial in a heating block or water bath at 60°C for 60 minutes.[1]

-

-

Extraction of the Derivative:

-

Allow the vial to cool to room temperature.

-

Add 2 mL of hexane or dichloromethane to the vial.

-

Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic phase.

-

Allow the layers to separate.

-

Carefully transfer the upper organic layer to a clean 2 mL vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

-

GC-MS Analysis:

-

Inject 1 µL of the dried organic extract into the GC-MS system.

-

GC Conditions (suggested):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

-

-

MS Conditions (suggested):

-

Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI mode is often more selective and sensitive for PFBHA derivatives.[1]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-550.

-

Selected Ion Monitoring (SIM): Monitor characteristic ions of the this compound-PFBHA oxime derivative for enhanced sensitivity.

-

-

Protocol 2: DNPH Derivatization for HPLC-UV Analysis

This protocol outlines the derivatization of this compound with DNPH and subsequent analysis by HPLC with UV detection.

1. Principle

This compound reacts with 2,4-dinitrophenylhydrazine in an acidic medium through a nucleophilic addition-elimination (condensation) reaction to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative has a strong chromophore, allowing for sensitive detection in the UV region (typically around 360 nm).[4] It is important to note that unsymmetrical ketones can form syn- and anti-isomers of the hydrazone, which may result in two closely eluting peaks in the chromatogram.

2. Materials and Reagents

-

This compound standard

-

2,4-Dinitrophenylhydrazine (DNPH), reagent grade

-

Acetonitrile, HPLC grade

-

Hydrochloric acid (HCl), concentrated

-

Water, HPLC grade

-

Glass vials with PTFE-lined screw caps (10 mL)

-

Micropipettes and tips

-

Vortex mixer

-

Water bath

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector

3. Experimental Workflow

Caption: Workflow for DNPH derivatization and HPLC-UV analysis.

4. Step-by-Step Procedure

-

Preparation of DNPH Reagent:

-

Carefully dissolve 200 mg of DNPH in 100 mL of acetonitrile.

-

Add 1.25 mL of concentrated hydrochloric acid to the solution. This reagent should be stored in a dark, cool place and is typically stable for several weeks.

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the expected calibration range.

-

-

Derivatization Reaction:

-

In a 10 mL glass vial, mix 1 mL of the sample solution with 4 mL of the DNPH reagent. For optimal results, a molar ratio of DNPH to the ketone of at least 300 is recommended to drive the reaction to completion.[8]

-

Cap the vial tightly and vortex for 30 seconds.

-

Place the vial in a water bath at 65°C for 30 minutes.[8]

-

-

Sample for Analysis:

-

Allow the vial to cool to room temperature.

-

Dilute the reaction mixture with acetonitrile to a suitable concentration for HPLC analysis.

-

Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC-UV Analysis:

-

Inject 5-20 µL of the filtered sample into the HPLC system.

-

HPLC Conditions (suggested):

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. A common starting condition is 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector set to 360 nm.[4]

-

-

Concluding Remarks

The choice between PFBHA-GC-MS and DNPH-HPLC for the analysis of this compound will depend on the specific requirements of the study, including the desired sensitivity, selectivity, and available instrumentation. The PFBHA method generally offers higher sensitivity, especially with NCI-MS, making it suitable for trace-level analysis. The DNPH method is a robust and cost-effective alternative, well-suited for routine analysis where high sensitivity is not the primary concern. For both methods, it is crucial to prepare calibration standards of the derivatized this compound to ensure accurate quantification.

References

- 1. d-nb.info [d-nb.info]

- 2. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 3. hou.usra.edu [hou.usra.edu]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iomcworld.com [iomcworld.com]

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Methylnon-2-en-4-one synthesis

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methylnon-2-en-4-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through a base-catalyzed crossed aldol condensation, specifically a Claisen-Schmidt condensation, between pentanal and 2-butanone. In this reaction, the enolate of 2-butanone acts as the nucleophile, attacking the carbonyl carbon of pentanal. Subsequent dehydration of the aldol addition product yields the target α,β-unsaturated ketone.

Q2: Which enolate of 2-butanone is preferentially formed?

A2: 2-Butanone has two α-carbons, and therefore, two different enolates can be formed. The kinetic enolate is formed by deprotonation of the methyl group, while the thermodynamic enolate results from deprotonation of the methylene group. Under typical thermodynamic conditions (e.g., using hydroxide or alkoxide bases at room temperature or with heating), the more substituted and stable thermodynamic enolate is favored. However, for a successful crossed aldol condensation with an aldehyde, it is the kinetic enolate that is desired to avoid steric hindrance and favor the attack on the aldehyde.

Q3: How can I favor the formation of the desired product over side products?